molecular formula C9H13NOS B13540148 2-[(Oxan-4-yl)methyl]-1,3-thiazole

2-[(Oxan-4-yl)methyl]-1,3-thiazole

Cat. No.: B13540148
M. Wt: 183.27 g/mol
InChI Key: INMIXUUZYUKGPX-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)methyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with an oxane (tetrahydropyran) ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The oxane ring can be introduced through nucleophilic substitution reactions involving tetrahydropyranyl ethers .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)methyl]-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oxan-4-yl)methyl]-1,3-thiazole is unique due to the presence of both the thiazole and oxane rings, which can confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s stability, reactivity, and potential for interaction with biological targets .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-(oxan-4-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C9H13NOS/c1-4-11-5-2-8(1)7-9-10-3-6-12-9/h3,6,8H,1-2,4-5,7H2

InChI Key

INMIXUUZYUKGPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2=NC=CS2

Origin of Product

United States

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